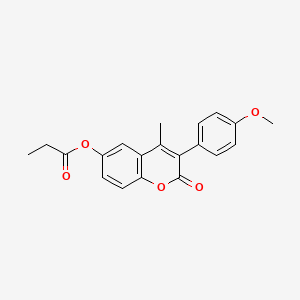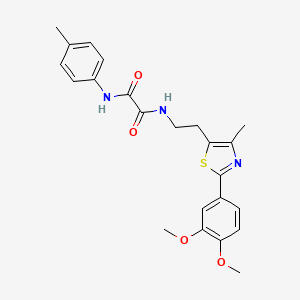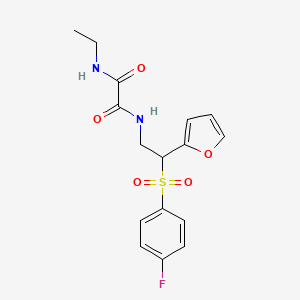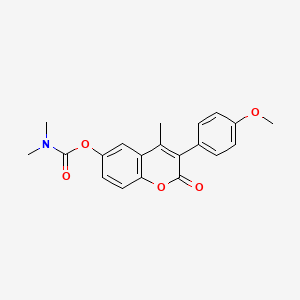
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromen-2-one core. The final step involves esterification with propanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating various diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of materials with specific properties, such as UV-absorbing agents in sunscreens and other cosmetic products.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate involves its interaction with various molecular targets, including enzymes and receptors. The chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 4-Methoxycoumarin
- 4-Methylumbelliferone
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate stands out due to its unique combination of the chromen-2-one core and the propanoate ester group. This structural feature enhances its biological activity and makes it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in multiple fields due to its diverse chemical reactivity and biological activities. Its synthesis, reactions, and applications make it a valuable compound for ongoing research and industrial applications.
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] propanoate |
InChI |
InChI=1S/C20H18O5/c1-4-18(21)24-15-9-10-17-16(11-15)12(2)19(20(22)25-17)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Clave InChI |
QIHLOVDEDJYRGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11252124.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11252152.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11252158.png)
![6-[4-(4-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B11252165.png)

![3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252189.png)
![N-(3-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11252190.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B11252193.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11252197.png)

![N-(4-fluorobenzyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11252207.png)


![2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B11252222.png)
